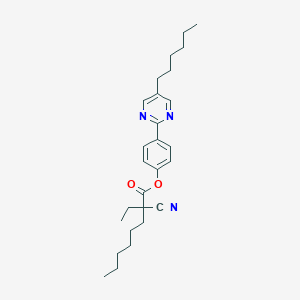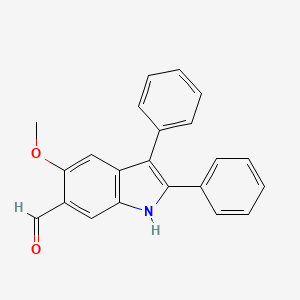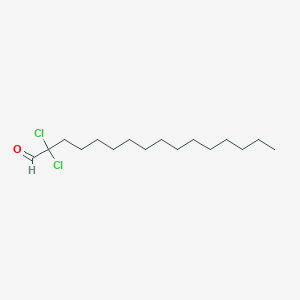
4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethyloctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethyloctanoate is a complex organic compound that features a pyrimidine ring substituted with a hexyl group and a phenyl ring substituted with a cyano and ethyloctanoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethyloctanoate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the hexyl group through alkylation reactions. The phenyl ring is then functionalized with the cyano and ethyloctanoate groups using nucleophilic substitution and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethyloctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethyloctanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethyloctanoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The cyano and ethyloctanoate groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethylhexanoate
- 4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethylbutanoate
Uniqueness
4-(5-Hexylpyrimidin-2-YL)phenyl 2-cyano-2-ethyloctanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hexyl group provides hydrophobic characteristics, while the cyano and ethyloctanoate groups enhance its reactivity and potential bioactivity.
Eigenschaften
| 116198-13-1 | |
Molekularformel |
C27H37N3O2 |
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
[4-(5-hexylpyrimidin-2-yl)phenyl] 2-cyano-2-ethyloctanoate |
InChI |
InChI=1S/C27H37N3O2/c1-4-7-9-11-13-22-19-29-25(30-20-22)23-14-16-24(17-15-23)32-26(31)27(6-3,21-28)18-12-10-8-5-2/h14-17,19-20H,4-13,18H2,1-3H3 |
InChI-Schlüssel |
QRXXOUXADGJVAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(=O)C(CC)(CCCCCC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)

![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
